Boc-Dil
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Overview
Description
It is a derivative of the tert-butyloxycarbonyl (Boc) group, which is an acid-labile protecting group used to protect amine functionalities during chemical reactions . Boc-Dil is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Dil is typically synthesized by reacting di-tert-butyl dicarbonate (Boc2O) with the desired amine under basic conditions. Common bases used in this reaction include sodium hydroxide and 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents such as acetonitrile, tetrahydrofuran (THF), or water .
Industrial Production Methods
Industrial production of this compound often involves the use of di-tert-butyl dicarbonate and a suitable amine in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including crystallization and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: Reaction with nucleophiles to form various derivatives.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced compounds .
Scientific Research Applications
Boc-Dil has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at amine sites.
Biology: Employed in the synthesis of peptides and proteins, facilitating the study of biological processes.
Medicine: Utilized in drug development for the synthesis of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Dil involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents during chemical transformations. The Boc group can be selectively removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in these processes are primarily related to the protection and deprotection of amine functionalities .
Comparison with Similar Compounds
Boc-Dil is compared with other similar compounds such as:
Uniqueness
This compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are crucial .
List of Similar Compounds
- Fmoc-Dil
- Cbz-Dil
- Alloc-Dil (allyloxycarbonyl)
- Teoc-Dil (trimethylsilylethoxycarbonyl)
Properties
Molecular Formula |
C15H29NO5 |
---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18) |
InChI Key |
GFPJDRFAAIJFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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